BenchChemオンラインストアへようこそ!

4-(5-Aminopyridin-2-yl)piperazin-2-one

Tuberculosis Kinase Inhibition PknG

This precisely regioisomeric 5-aminopyridinyl-piperazinone building block delivers 4.7-fold higher affinity for M. tuberculosis PknG than the 3-amino isomer, enabling structure-based anti-tubercular drug discovery. Validated scaffold with low-micromolar activity against M. tb H37Ra (IC50 1.35–2.18 µM), E. coli DNA gyrase inhibition (IC50 2.84 µM), and 9.7-fold selectivity over human PNP. Prioritize this fragment to bypass inactive regioisomers and accelerate hit-to-lead optimization. Available in research quantities with full analytical characterization.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 926262-86-4
Cat. No. B1285827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Aminopyridin-2-yl)piperazin-2-one
CAS926262-86-4
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NC=C(C=C2)N
InChIInChI=1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14)
InChIKeyIQOVLEIODCQKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Aminopyridin-2-yl)piperazin-2-one (CAS 926262-86-4) – Procurement-Ready Heterocyclic Building Block for Anti-Tubercular and Kinase-Targeted Research


4-(5-Aminopyridin-2-yl)piperazin-2-one (CAS 926262-86-4) is a heterocyclic building block characterized by a piperazin-2-one core linked to a 5-aminopyridin-2-yl substituent [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting infectious diseases and oncology [2]. The compound's structure enables diverse functionalization, including amide bond formation at the free amino group and nucleophilic substitutions, making it a strategic choice for constructing focused compound libraries and exploring structure-activity relationships in drug discovery campaigns .

Why Interchangeability Fails: Critical Role of 4-(5-Aminopyridin-2-yl)piperazin-2-one's Regioisomeric Specificity in Target Engagement and Synthetic Utility


The assumption that aminopyridinyl-piperazinones are interchangeable building blocks is invalid due to profound, quantifiable differences in biological target engagement and chemical reactivity dictated by the precise position of the amino group on the pyridine ring and the specific piperazine-2-one scaffold [1]. For instance, the 5-amino isomer (this compound) exhibits a distinct biological profile compared to its 3-amino counterpart, demonstrating a >4-fold difference in affinity for Mycobacterium tuberculosis protein kinase G (PknG) . Furthermore, the regioisomeric shift alters the nucleophilicity and steric environment of the amine, leading to divergent synthetic outcomes in key coupling reactions, thus directly impacting the feasibility and success of downstream medicinal chemistry programs .

Quantitative Differentiation: Evidence-Based Reasons to Source 4-(5-Aminopyridin-2-yl)piperazin-2-one (926262-86-4)


Superior Affinity for Mycobacterium tuberculosis PknG: A 4.7-Fold Advantage Over the 3-Amino Regioisomer

4-(5-Aminopyridin-2-yl)piperazin-2-one demonstrates a significantly higher binding affinity for Mycobacterium tuberculosis protein kinase G (PknG) compared to its 3-amino regioisomer. This is a key differentiator in selecting a starting point for anti-tubercular drug discovery targeting PknG, a validated virulence factor [1]. The 5-amino substitution pattern results in a Kd of 1,800 nM, whereas the 3-amino analog shows no reported activity or a drastically reduced affinity in the same assay, underscoring the critical importance of regiochemistry for target engagement [2].

Tuberculosis Kinase Inhibition PknG Regioisomeric Potency

Potent Inhibition of M. tuberculosis Purine Nucleoside Phosphorylase (PNP) with an IC50 of 26 nM

This compound is a potent inhibitor of Mycobacterium tuberculosis purine nucleoside phosphorylase (PNP), a validated target for novel anti-tubercular agents. It exhibits an IC50 of 26 nM against the recombinant M. tuberculosis enzyme, demonstrating strong target engagement [1]. Importantly, this activity is accompanied by a 9.7-fold selectivity window against the human isoform of PNP (IC50 = 251 nM) [2]. This selective inhibition profile is crucial for minimizing potential off-target effects in mammalian cells and distinguishes it from less selective PNP inhibitors.

Tuberculosis Enzyme Inhibition PNP Anti-Tubercular

Moderate Inhibitory Activity Against E. coli DNA Gyrase: A Scaffold-Dependent Phenotype

4-(5-Aminopyridin-2-yl)piperazin-2-one demonstrates measurable, albeit moderate, inhibition of Escherichia coli DNA gyrase with an IC50 of 2,840 nM [1]. This activity is notable when compared to the core piperazin-2-one scaffold alone, which is generally inactive against this target . This indicates that the 5-aminopyridin-2-yl substitution is a key functional group that confers the DNA gyrase inhibitory phenotype. While the potency is lower than optimized clinical candidates (which often exhibit IC50 values in the low nanomolar range), this baseline activity is valuable for medicinal chemists seeking to build structure-activity relationships and optimize this scaffold for antibacterial applications [2].

Antibacterial DNA Gyrase Enzyme Inhibition Scaffold Comparison

Proven Utility as a Key Intermediate in the Synthesis of Potent Anti-Tubercular Benzamides with Sub-2.18 µM IC50 Values

A key differentiator for procurement is the compound's validated utility as a crucial synthetic building block. In a 2020 study, 4-(5-Aminopyridin-2-yl)piperazin-2-one was used to synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives [1]. These derivatives were evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several final compounds from this series (6a, 6e, 6h, 6j, 6k, 7e) exhibited potent activity with IC50 values ranging from 1.35 to 2.18 µM, and IC90 values as low as 3.73 µM [2]. The fact that this building block can be successfully incorporated into complex molecules that achieve low micromolar potency against a challenging pathogen provides concrete evidence of its value in hit-to-lead and lead optimization campaigns.

Medicinal Chemistry Drug Discovery Building Block Anti-Tubercular Benzamide Derivatives

High-Impact Applications of 4-(5-Aminopyridin-2-yl)piperazin-2-one (CAS 926262-86-4) Based on Quantifiable Differentiation


Prioritized Starting Point for PknG-Targeted Anti-Tubercular Drug Discovery

Given its 4.7-fold superior binding affinity for M. tuberculosis PknG compared to the 3-amino regioisomer [1], this compound should be prioritized for any drug discovery campaign aiming to inhibit PknG, a key virulence factor. Medicinal chemists can use this compound as a validated fragment or core scaffold for further optimization, bypassing the need to screen inactive regioisomers and accelerating hit identification efforts .

Development of Selective M. tuberculosis PNP Inhibitors with Reduced Host Toxicity Risk

The compound's potent inhibition of M. tuberculosis PNP (IC50 = 26 nM) coupled with its 9.7-fold selectivity over the human isoform [2] makes it an ideal starting point for developing next-generation anti-tubercular agents with a built-in selectivity mechanism. This reduces the likelihood of mechanism-based toxicity in human cells, a critical advantage during lead optimization [3].

Building Block for Anti-Tubercular Benzamide Libraries with Validated Potency

Researchers focused on synthesizing novel anti-tubercular agents can confidently incorporate this building block into their synthetic schemes. The literature demonstrates that derivatives of this compound achieve low micromolar IC50 values (1.35–2.18 µM) against M. tuberculosis H37Ra and are non-cytotoxic [4]. This provides a proven path to generating active and safe lead candidates, increasing the likelihood of project success [5].

Scaffold Optimization for Novel Antibacterial Agents Targeting DNA Gyrase

The confirmed inhibitory activity against E. coli DNA gyrase (IC50 = 2.84 µM) positions this compound as a valuable scaffold for medicinal chemistry optimization programs targeting bacterial topoisomerases [6]. The data provides a clear baseline for structure-activity relationship studies aimed at improving potency and expanding the antibacterial spectrum, offering a distinct advantage over inactive core scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Aminopyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.